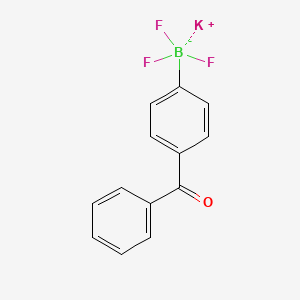
Potassium (4-benzoylphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-benzoylphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of the broader class of potassium organotrifluoroborates, which have gained significant attention due to their stability and versatility in various chemical reactions . These compounds are known for their stability in air and moisture, making them easy to handle and store .
Preparation Methods
The synthesis of potassium (4-benzoylphenyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2). The general synthetic route can be summarized as follows :
Starting Material: The process begins with the corresponding boronic acid.
Reaction with KHF2: The boronic acid is treated with potassium hydrogen fluoride (KHF2) in an aqueous medium.
Formation of Trifluoroborate: The reaction leads to the formation of the potassium trifluoroborate salt.
This method is advantageous due to its simplicity and the stability of the resulting product .
Chemical Reactions Analysis
Potassium (4-benzoylphenyl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner.
Petasis Borono-Mannich Reaction: This multicomponent reaction involves the formation of α-amino esters using potassium trifluoroborate salts, aldehydes, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to its use in coupling reactions.
Scientific Research Applications
Potassium (4-benzoylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for potassium (4-benzoylphenyl)trifluoroborate in chemical reactions involves its role as a nucleophilic partner. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The trifluoroborate group acts as a stable reservoir for the reactive boronic acid, which is generated in situ under basic conditions .
Comparison with Similar Compounds
Potassium (4-benzoylphenyl)trifluoroborate is unique compared to other organoboron compounds due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the benzoyl group, making it less versatile in certain reactions.
Potassium methyltrifluoroborate: Contains a methyl group instead of a benzoyl group, leading to different reactivity patterns.
Potassium (4-methoxyphenyl)trifluoroborate: The presence of a methoxy group alters its electronic properties and reactivity compared to the benzoyl derivative.
Properties
Molecular Formula |
C13H9BF3KO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
potassium;(4-benzoylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C13H9BF3O.K/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H;/q-1;+1 |
InChI Key |
PCFKDLZGORYWPK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


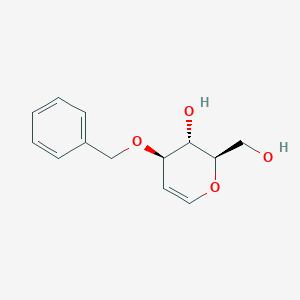
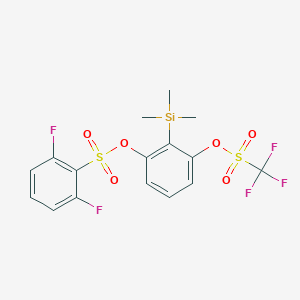
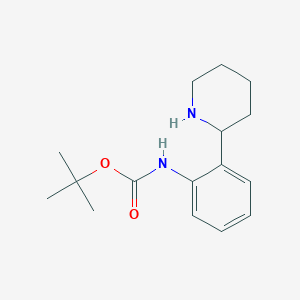
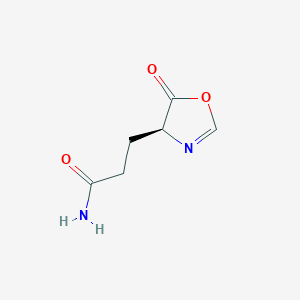
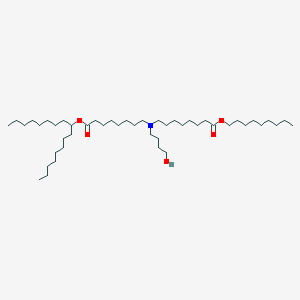

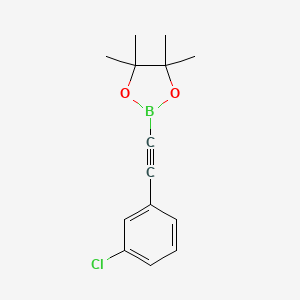
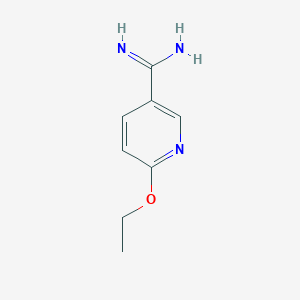
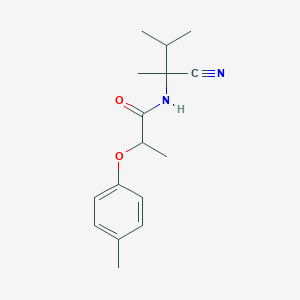
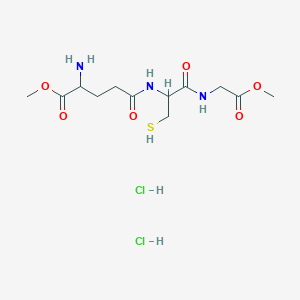
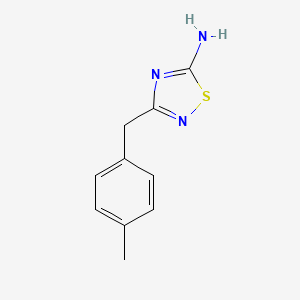
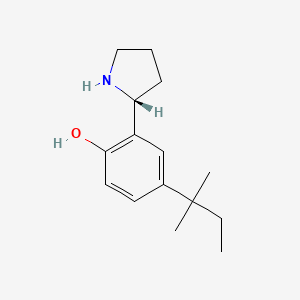
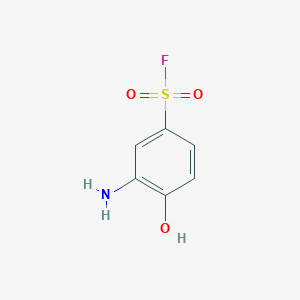
![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)
